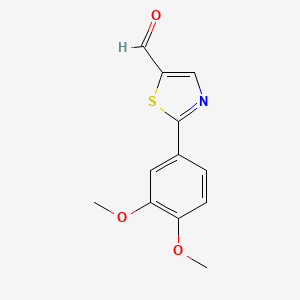
2-(3,4-ジメトキシフェニル)チアゾール-5-カルバルデヒド
説明
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde is a chemical compound characterized by a thiazole ring fused with a 3,4-dimethoxyphenyl group and a formyl group at the 5-position of the thiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzaldehyde and thiosemicarbazide.
Reaction Steps: The reaction involves the formation of a thiazole ring through cyclization and subsequent oxidation to introduce the formyl group at the 5-position.
Conditions: The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the thiazole ring, often involving nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones can be formed.
Reduction Products: Alcohols or amines can be produced.
Substitution Products: Various substituted thiazoles can be synthesized.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has shown potential in drug discovery, particularly in the development of antifungal and antibacterial agents. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
- The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitutions .
- Thiazoles have been associated with diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Target of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. The volume of distribution and protein binding properties are not reported . Further studies are needed to understand its metabolism and elimination pathways.
Result of Action
生化学分析
Biochemical Properties
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane) in the Baylis-Hillman reaction
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde exhibit antifungal and antibacterial activities . These effects are mediated through interactions with cellular components, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It has been shown to participate in the Baylis-Hillman reaction, where it interacts with methyl acrylate . This reaction mechanism has been studied using electrospray ionization mass spectrometry, providing insights into its molecular interactions and potential enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe application in biomedical research.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for predicting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biological activity and potential therapeutic applications.
類似化合物との比較
Thiazole derivatives: Other thiazole derivatives with different substituents on the ring.
Benzaldehyde derivatives: Compounds with benzaldehyde groups substituted with various functional groups.
Dimethoxyphenyl derivatives: Compounds containing the 3,4-dimethoxyphenyl group in different chemical contexts.
Uniqueness: 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-4-3-8(5-11(10)16-2)12-13-6-9(7-14)17-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZZVFDLGBCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(S2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661677 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-85-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1520694.png)


![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)


![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)

![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)
